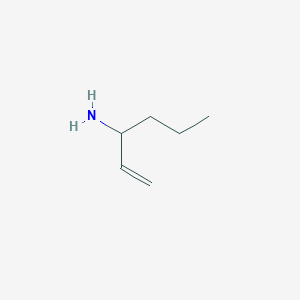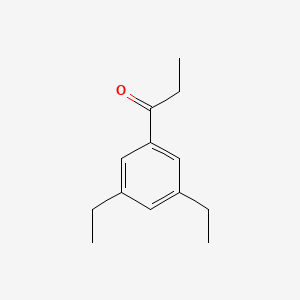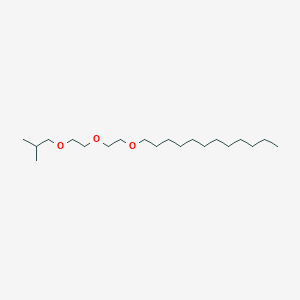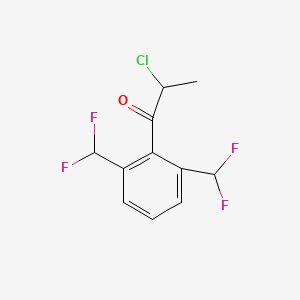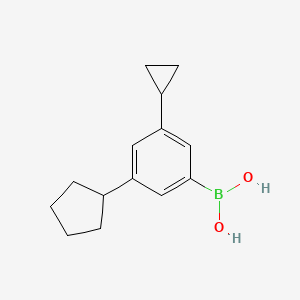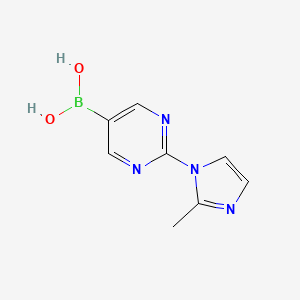
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a compound that features both imidazole and pyrimidine rings, which are important heterocyclic structures in organic chemistry. The presence of a boronic acid group adds to its versatility, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild conditions, which can then be further functionalized to introduce the pyrimidine ring and boronic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of substituted aromatic compounds, while oxidation reactions can produce boronic esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for the construction of diverse chemical libraries.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful for the development of sensors and probes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Boronic acids have been investigated for their ability to inhibit enzymes such as proteases, which are involved in various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science applications. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Mecanismo De Acción
The mechanism of action of (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or other biological targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-(1H-Imidazol-2-yl)pyridine: This compound features an imidazole ring fused to a pyridine ring, similar to the imidazole-pyrimidine structure of (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid.
Imidazo[1,2-a]pyridines: These compounds are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
What sets this compound apart is the presence of the boronic acid group, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly useful in cross-coupling reactions and other transformations that are not as readily accessible with similar compounds lacking the boronic acid functionality.
Propiedades
Fórmula molecular |
C8H9BN4O2 |
|---|---|
Peso molecular |
204.00 g/mol |
Nombre IUPAC |
[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-10-2-3-13(6)8-11-4-7(5-12-8)9(14)15/h2-5,14-15H,1H3 |
Clave InChI |
IVHMJPZDUOYMKH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)N2C=CN=C2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
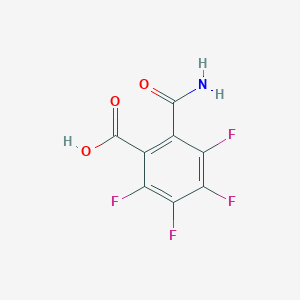

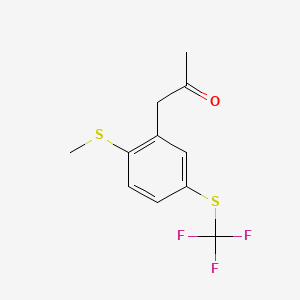
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)


